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Compound of Interest

Compound Name: EG01377 free base

CAS No.: 2227996-00-9

Cat. No.: B607274 Get Quote

Executive Summary
EG01377 (CAS: 2227996-00-9 for free base) is a potent, selective small-molecule inhibitor of

Neuropilin-1 (NRP1), designed to disrupt the NRP1/VEGF-A protein-protein interaction.

Structurally, it is a peptidomimetic containing a guanidine moiety, a benzylamine, and a

carboxylic acid, rendering it a complex zwitterionic species in its neutral state.

While the free base represents the intrinsic chemical entity, it exhibits suboptimal aqueous

solubility and dissolution kinetics critical for bioavailability. Consequently, the dihydrochloride

(2HCl) and trifluoroacetate (TFA) salts are the predominant forms used in preclinical research.

This guide analyzes the physicochemical divergence between these forms, providing a

rationale for salt selection and protocols for solid-state characterization.

Chemical Identity & Structural Analysis
To understand the physicochemical behavior of EG01377, one must first deconstruct its

ionization profile. The molecule functions as an arginine mimetic, targeting the acidic binding

pocket of the NRP1 b1 domain.

Structural Architecture
Core Scaffold: Sulfonamide-linked benzofuran and thiophene rings (Lipophilic,

-stacking potential).
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Basic Centers (Proton Acceptors):

Guanidine Group: High basicity (

). Always protonated at physiological pH.

Benzylamine: Moderate basicity (

).

Acidic Center (Proton Donor):

Carboxylic Acid: Weak acidity (

). Deprotonated at physiological pH.

Ionization State (Theoretical)
pH Environment Dominant Species Net Charge

Solubility
Prediction

pH < 2 (Stomach)
Guanidine (+), Amine

(+), Acid (COOH)
+2

High (Salt form

favored)

pH 4 - 8 (Intestine)
Guanidine (+), Amine

(+), Acid (COO⁻)
+1

Moderate (Zwitterionic

character)

pH > 13

Guanidine (Neutral),

Amine (Neutral), Acid

(COO⁻)

-1
Low (Free base

precipitation)

Comparative Profiling: Free Base vs. Salt Forms[1]
[2][3][4]
The transition from Free Base to Salt dramatically alters the lattice energy and solvation

enthalpy.

EG01377 Free Base[5]
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Nature: Likely exists as a zwitterion in the solid state due to internal acid-base neutralization

(Guanidinium carboxylate salt bridge).

Solubility: Poor aqueous solubility.[1] The high lattice energy of zwitterionic crystals often

impedes dissolution.

Lipophilicity: Higher LogD at alkaline pH, potentially useful for membrane permeability if it

can be kept in solution.

Use Case: Rarely used in formulation due to dissolution rate limits; primarily an intermediate

in synthesis.

EG01377 Dihydrochloride (2HCl)
Nature: The stoichiometric addition of 2 equivalents of HCl protonates both the guanidine

and the benzylamine.

Solubility: Significantly enhanced (

in saline/co-solvent systems). The chloride counterions disrupt the tight zwitterionic lattice,
increasing hydration.

Hygroscopicity: HCl salts of guanidines are frequently hygroscopic. They require tight

humidity control (desiccated storage at -20°C) to prevent deliquescence.

Use Case: The standard form for biological assays and in vivo administration (IV/IP) due to

reliable dissolution.

EG01377 Trifluoroacetate (TFA)
Nature: Often a byproduct of reverse-phase HPLC purification.

Biology Warning: TFA is cytotoxic at high concentrations. While acceptable for early in vitro

screening, it is generally avoided in animal models compared to HCl due to potential

physiological artifacts.

Summary of Physicochemical Properties
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Property Free Base Dihydrochloride (2HCl)

Molecular Weight ~570.6 g/mol ~643.5 g/mol

Appearance White to off-white solid White crystalline powder

Aqueous Solubility Low (< 0.1 mg/mL predicted)
Moderate (~5 mg/mL in

formulated saline)

Melting Point High (Zwitterionic lattice)
Distinct (often lower than base,

broad if hygroscopic)

Storage Stability High
Moisture Sensitive

(Hygroscopic)

Experimental Workflows: Characterization &
Selection
The following protocols ensure the integrity of the solid form used in drug development.

Salt Screening Decision Tree
This workflow describes the logic for selecting the optimal salt form for EG01377.
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Figure 1: Strategic workflow for converting EG01377 free base to a viable salt form.

Protocol: Dynamic Vapor Sorption (DVS)
To quantify the hygroscopicity difference between the Free Base and 2HCl salt.
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Preparation: Dry 10-15 mg of sample (Free Base and 2HCl) in a vacuum oven at 40°C for 24

hours to remove surface moisture.

Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

Method:

Isothermal run at 25°C.

Stepwise humidity ramp: 0% RH

90% RH

0% RH in 10% increments.

Equilibrium criterion: Mass change rate (

) < 0.002% per minute.

Analysis:

Free Base: Expect reversible surface adsorption (< 2% mass gain).

2HCl Salt: Monitor for deliquescence point (sharp mass increase) > 60% RH.

Critical Insight: If the 2HCl salt absorbs >5% moisture, a lyophilized formulation or capsule

protection is required.

Protocol: pH-Solubility Profiling
To determine the "pHmax" (pH of maximum solubility) and the salt-to-base disproportionation

pH.

Buffer Preparation: Prepare buffers ranging from pH 1.2 (SGF) to pH 7.4 (PBS).

Saturation: Add excess EG01377 2HCl to each buffer vial.

Incubation: Shake at 37°C for 24 hours.
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Filtration: Filter supernatant using 0.22 µm PVDF filters (avoid nylon which may bind the

drug).

Quantification: Analyze filtrate via HPLC-UV (254 nm).

Observation: Measure the final pH of the solution.

Risk: At pH > 7, the 2HCl salt may disproportionate back to the Free Base/Zwitterion,

causing precipitation.

Biopharmaceutical Implications[8][9]
Dissolution & Bioavailability
The 2HCl salt provides the "spring" effect in the "spring and parachute" model of

supersaturation.

Mechanism: Upon entering the stomach (pH 1.2), the 2HCl salt dissolves rapidly.

Transition: As the drug moves to the duodenum (pH 6.5), the free base/zwitterion may

precipitate.

Formulation Strategy: To prevent precipitation, co-solvents (PEG300, Tween 80) or

cyclodextrins are recommended.

Standard In Vivo Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2][3]
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Figure 2: Biopharmaceutical path of EG01377, highlighting the risk of free base precipitation in

the intestine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. EG01377 2HCl | Complement System | TargetMol [targetmol.com]

3. medchemexpress.com [medchemexpress.com]

4. EG01377 - Immunomart [immunomart.com]

5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity
with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)
Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity
with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)
Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physicochemical Profiling & Solid-State Strategy:
EG01377 (NRP1 Inhibitor)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607274#physicochemical-properties-of-eg01377-
free-base-vs-salt-forms]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://immunomart.com/product/eg01377/
https://immunomart.com/product/eg01377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5957473/
https://immunomart.com/product/eg01377/
https://pubmed.ncbi.nlm.nih.gov/29648813/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F29648813%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.medchemexpress.com%2Feg01377-dihydrochloride.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.rcsb.org%2Fstructure%2F6FMC
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.targetmol.com%2Fcompound%2FEG01377-2HCl
https://www.benchchem.com/product/b607274?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/23/7/1719
https://www.targetmol.com/compound/eg01377_2hcl%282227996-00-9_free_base%29
https://www.medchemexpress.com/EG00229.html
https://immunomart.com/product/eg01377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5957473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5957473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5957473/
https://pubmed.ncbi.nlm.nih.gov/29648813/
https://pubmed.ncbi.nlm.nih.gov/29648813/
https://pubmed.ncbi.nlm.nih.gov/29648813/
https://www.benchchem.com/product/b607274#physicochemical-properties-of-eg01377-free-base-vs-salt-forms
https://www.benchchem.com/product/b607274#physicochemical-properties-of-eg01377-free-base-vs-salt-forms
https://www.benchchem.com/product/b607274#physicochemical-properties-of-eg01377-free-base-vs-salt-forms
https://www.benchchem.com/product/b607274#physicochemical-properties-of-eg01377-free-base-vs-salt-forms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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